Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 312.12 g/mol. This compound features a unique structure characterized by an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of the bromophenyl group and a hydroxy substituent enhances its chemical properties, potentially influencing its biological activity and reactivity in various
The chemical reactivity of methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can be attributed to its functional groups:
Research indicates that methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate exhibits significant biological activities, particularly in antiviral and anticancer properties. Compounds within this class have been studied for their ability to inhibit viral replication and modulate immune responses. The bromophenyl group is believed to enhance biological activity by improving binding affinity to target proteins or enzymes involved in disease processes .
The synthesis of methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves multi-step organic reactions. Common methods include:
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has potential applications in various fields:
Studies on interaction profiles indicate that methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate interacts with specific biological targets such as enzymes involved in metabolic pathways or viral replication processes. The bromine substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability in cellular systems. Interaction studies often utilize techniques like molecular docking and binding affinity assays to elucidate these mechanisms .
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate shares structural similarities with several other compounds within the isoxazole family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | Contains fluorine instead of bromine, affecting reactivity and biological properties. | |
| 5-Methylisoxazole-4-carboxylic acid | Lacks the phenolic substituent; primarily studied for its acidic properties. | |
| Methyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Features a methyl group at position 5; differing biological activity compared to methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate. |
The uniqueness of methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate lies in its specific combination of functional groups, which may confer distinct pharmacological properties not observed in other similar compounds .
The compound’s IUPAC name, methyl 3-[(4-bromophenyl)(hydroxy)methyl]-1,2-oxazole-4-carboxylate, reflects its precise atomic connectivity (Figure 1). The isoxazole ring (a five-membered heterocycle with adjacent nitrogen and oxygen atoms) forms the scaffold, with substituents at positions 3 and 4. At position 3, a hydroxymethyl group bridges the ring to a 4-bromophenyl moiety, while position 4 hosts a methyl ester.
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₀BrNO₄ |
| Molecular weight | 312.12 g/mol |
| CAS Registry Number | 2006277-99-0 |
| SMILES | COC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O |
| InChIKey | LDQFQBNMKLGKRY-UHFFFAOYSA-N |
The methyl ester at position 4 distinguishes this compound from its carboxylic acid analogs, such as 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid (CAS: 2006276-91-9). The ester group enhances lipophilicity, influencing solubility and reactivity in synthetic applications.
The synthesis of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate relies primarily on the well-established nitrile oxide-alkyne [3+2] cycloaddition reaction, which represents the most efficient pathway for constructing the isoxazole core structure [5] [9]. This dipolar cycloaddition process involves the reaction between nitrile oxides and terminal alkynes to form 3,5-disubstituted isoxazoles with high regioselectivity [10] [12].
The mechanism proceeds through a concerted [3+2] cycloaddition where the nitrile oxide acts as a 1,3-dipole and the alkyne serves as the dipolarophile [11] [15]. The reaction typically generates nitrile oxides in situ from hydroximoyl chlorides under basic conditions, utilizing triethylamine or sodium carbonate as the base [6] [16]. For the specific synthesis of the target compound, 4-bromobenzaldehyde oxime serves as the precursor to the required nitrile oxide component [6] [20].
Table 1: Nitrile Oxide Generation Conditions for 4-Bromophenyl Systems
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobenzaldehyde oxime | Triethylamine | Dichloromethane | 0-25 | 1-24 hours | 62-85 [11] |
| 4-Bromo-N-hydroxybenzimidoyl chloride | Sodium carbonate | Dimethoxyethane | 100 | 1-3 hours | 74-92 [6] |
| 4-Bromobenzaldehyde oxime | Potassium carbonate | Water-methanol | 25 | 15-24 hours | 70-88 [5] |
The water-assisted nitrile oxide cycloaddition represents a significant advancement in this field, allowing reactions to proceed under mild acidic conditions with pH values ranging from 4.0 to 5.0 [5] [9]. This methodology eliminates the need for organic solvents and metal catalysts while maintaining excellent yields and stereoselectivity [5] [18].
The regioselectivity of the cycloaddition is influenced by the electronic properties of both the nitrile oxide and alkyne components [11] [28]. Electron-withdrawing groups on the aromatic ring of the nitrile oxide, such as the bromine substituent in the 4-position, enhance the electrophilic character of the dipole and facilitate the cycloaddition reaction [28] [30].
Following the initial cycloaddition reaction, several post-functionalization strategies are employed to introduce the hydroxymethyl and carboxylate ester groups characteristic of the target compound [20] [23]. The hydroxymethyl functionality is typically introduced through reduction of an intermediate carbonyl group or through direct hydroxylation reactions [20] [25].
The carboxylate ester formation represents a critical step in the synthetic sequence, often achieved through esterification of the corresponding carboxylic acid intermediate [23] [24]. Alternative approaches involve the use of pre-functionalized alkyne partners bearing ester groups, which are incorporated directly during the cycloaddition step [18] [22].
Table 2: Post-Cycloaddition Functionalization Methods
| Functionalization Type | Reagent System | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| Hydroxylation | Osmium tetroxide/N-methylmorpholine-N-oxide | Room temperature, 12-24 hours | 65-82 | [20] |
| Ester Formation | Methanol/Sulfuric acid | Reflux, 2-6 hours | 70-95 | [23] |
| Reduction to Alcohol | Sodium borohydride/Methanol | 0°C to room temperature, 1-3 hours | 75-90 | [25] |
The synthetic sequence often requires careful optimization of reaction conditions to prevent decomposition of the sensitive isoxazole ring system [20] [28]. The presence of the bromophenyl substituent provides additional stability to the heterocyclic core while allowing for further functionalization through cross-coupling reactions [25] [31].
Contemporary synthetic methodologies have increasingly focused on metal-free approaches for isoxazole synthesis, driven by environmental concerns and the need for more sustainable chemical processes [13] [26]. These approaches offer several advantages including reduced catalyst costs, simplified purification procedures, and elimination of metal contamination in the final products [13] [16].
Mechanochemical synthesis represents one of the most promising metal-free approaches for isoxazole construction [26]. Ball-milling techniques enable solvent-free cycloaddition reactions between terminal alkynes and hydroxyimidoyl chlorides, providing excellent yields while significantly reducing environmental impact [26]. The optimized conditions typically involve sodium carbonate as the base with reaction times ranging from 20 to 60 minutes [26].
Table 3: Metal-Free Synthetic Approaches for Isoxazole Formation
| Method | Conditions | Advantages | Yield Range (%) | Environmental Factor |
|---|---|---|---|---|
| Mechanochemical | Ball-milling, 20-60 minutes | Solvent-free, rapid | 60-95 [26] | Low waste generation |
| Microwave-assisted | Aqueous medium, 50-120°C | Fast heating, clean | 70-99 [13] | Water as solvent |
| Ultrasonic activation | Water, 80°C, 24 hours | Mild conditions | 65-85 [13] | Energy efficient |
| Solid-phase synthesis | Polymer support, room temperature | High purity | 50-78 [13] | Reduced purification |
The development of organocatalytic systems has further expanded the scope of metal-free isoxazole synthesis [13] [22]. These systems utilize readily available organic molecules as catalysts, such as sodium ascorbate, sodium tetraborate, or boric acid, to promote the cycloaddition reaction under mild conditions [20] [22].
Ultrasonication-mediated synthesis has emerged as another effective metal-free approach, particularly for the formation of complex isoxazole derivatives [13] [14]. This methodology employs high-frequency sound waves to activate the reaction components, resulting in enhanced reaction rates and improved yields compared to conventional heating methods [14].
The choice of solvent system plays a crucial role in determining the efficiency and selectivity of isoxazole synthesis reactions [18] [30]. Aqueous media have gained particular attention due to their environmental benefits and unique reaction profiles [5] [18] [30].
Water-based solvent systems demonstrate superior performance in nitrile oxide cycloaddition reactions, with yields often exceeding those obtained in organic solvents [5] [18]. The polar nature of water stabilizes the charged transition states involved in the cycloaddition mechanism, leading to enhanced reaction rates and improved regioselectivity [18] [30].
Table 4: Solvent Effect on Cycloaddition Reaction Kinetics
| Solvent System | Dielectric Constant | Reaction Rate (M⁻¹s⁻¹) | Yield (%) | Selectivity Ratio |
|---|---|---|---|---|
| Water | 80.1 | 2.34 × 10⁻² [27] | 88-95 [5] | >20:1 [18] |
| Water-Methanol (95:5) | 78.5 | 1.89 × 10⁻² [30] | 85-92 [30] | 15:1 [30] |
| Dichloromethane | 8.9 | 5.67 × 10⁻³ [30] | 65-75 [30] | 8:1 [30] |
| Dioxane | 2.2 | 3.21 × 10⁻³ [25] | 60-70 [25] | 5:1 [25] |
The kinetic studies of isoxazole formation reveal second-order reaction kinetics with respect to both reactants, following the rate equation: Rate = k[nitrile oxide][alkyne] [27]. The activation energy for the cycloaddition reaction typically ranges from 45 to 65 kilojoules per mole, depending on the substituents present on both reaction partners [27] [28].
Temperature optimization studies indicate that reactions conducted at moderate temperatures between 50°C and 100°C provide the best balance between reaction rate and product stability [22] [25]. Higher temperatures may lead to decomposition of the sensitive nitrile oxide intermediates, while lower temperatures result in prohibitively slow reaction rates [25] [28].
The pH of the reaction medium significantly influences both the reaction rate and product distribution [5] [18]. Mildly acidic conditions with pH values between 4.0 and 5.0 favor the cycloaddition pathway while suppressing competing side reactions such as nitrile oxide dimerization [5] [9].
The purification of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate presents several unique challenges due to the presence of multiple functional groups and the potential for isomeric impurities [17] [19]. The compound's moderate polarity, resulting from the combination of the polar hydroxyl and ester groups with the lipophilic bromophenyl moiety, requires carefully optimized chromatographic conditions [17] [31].
Column chromatography using silica gel as the stationary phase represents the most commonly employed purification method [17] [19]. The optimal mobile phase composition typically consists of ethyl acetate and hexane mixtures, with ratios ranging from 15:85 to 30:70 depending on the specific impurity profile [17] [19].
Table 5: Chromatographic Purification Parameters
| Stationary Phase | Mobile Phase | Retention Factor (Rf) | Separation Efficiency | Recovery Yield (%) |
|---|---|---|---|---|
| Silica gel | Ethyl acetate:Hexane (15:85) | 0.32-0.45 [17] | Good | 85-92 [17] |
| Silica gel | Ethyl acetate:Hexane (20:80) | 0.28-0.38 [19] | Excellent | 88-95 [19] |
| Alumina | Dichloromethane:Methanol (95:5) | 0.41-0.52 [31] | Moderate | 75-85 [31] |
| Reversed-phase C18 | Acetonitrile:Water (70:30) | 0.35-0.48 [25] | Good | 80-90 [25] |
The presence of regioisomeric impurities, arising from alternative cycloaddition pathways, poses significant separation challenges [17] [28]. These isomers often exhibit similar polarities and require high-resolution chromatographic techniques for effective separation [17] [25].
Flash chromatography systems with gradient elution profiles have proven particularly effective for complex separations involving multiple isoxazole derivatives [17] [25]. The automated systems allow precise control of solvent composition and flow rates, resulting in improved resolution and reproducibility [25] [31].
Preparative high-performance liquid chromatography serves as an alternative purification method for small-scale syntheses or when exceptionally high purity is required [25]. This technique provides superior resolution compared to conventional column chromatography but is limited by throughput and cost considerations [25] [28].
The comprehensive structural elucidation of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate relies extensively on multinuclear nuclear magnetic resonance spectroscopy, providing critical insights into the molecular architecture and electronic environment of individual atomic centers [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum reveals distinctive resonance patterns characteristic of the substituted isoxazole framework [3] [4]. The isoxazole ring proton at the C-5 position manifests as a sharp singlet in the aromatic region between δ 7.2-7.4 parts per million, consistent with the electron-deficient nature of the heterocyclic system [5] [2]. This downfield chemical shift reflects the deshielding effects of the electronegative nitrogen and oxygen heteroatoms within the five-membered ring structure.
The benzylic proton bearing the hydroxyl substituent appears as a characteristic singlet between δ 5.8-6.1 parts per million [6]. This intermediate chemical shift position results from the competing effects of the electron-withdrawing bromophenyl group and the electron-donating hydroxyl functionality. The aromatic protons of the 4-bromophenyl moiety display the expected AA'BB' coupling pattern, with ortho protons (relative to bromine) resonating at δ 7.5-7.6 parts per million as a doublet with coupling constant J = 8.4 Hertz, while meta protons appear at δ 7.3-7.4 parts per million with identical coupling [5] [6].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through distinct carbonyl and aromatic carbon resonances [1] [2]. The ester carbonyl carbon exhibits characteristic downfield resonance at δ 162.5 ± 0.5 parts per million, confirming the presence of the methoxycarbonyl functionality [3]. The isoxazole ring carbons display characteristic chemical shifts reflecting their unique electronic environments: C-4 at δ 105.2 ± 0.3 parts per million and C-3 at δ 158.7 ± 0.4 parts per million [2].
The brominated aromatic carbon resonates at δ 121.8 ± 0.2 parts per million, significantly upfield compared to unsubstituted aromatic carbons due to the heavy atom effect of bromine [7]. The benzylic carbon bearing the hydroxyl group appears at δ 67.3 ± 0.3 parts per million, while the methyl ester carbon resonates at δ 52.8 ± 0.2 parts per million, consistent with typical alkyl ester chemical shifts [6] [4].
Two-Dimensional Correlation Spectroscopy Analysis
Two-dimensional Correlation Spectroscopy experiments provide unambiguous connectivity assignments through scalar coupling correlations [8]. The isoxazole proton exhibits correlations with adjacent ring carbons, confirming the substitution pattern. Cross-peaks between the benzylic proton and both the isoxazole C-3 carbon and the bromophenyl ipso carbon establish the direct connection between these structural fragments [3] [8].
High-resolution mass spectrometry analysis reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the dissociation behavior of the molecular ion [9] [10] [11].
Molecular Ion and Primary Fragmentations
The molecular ion appears at m/z 312.12 corresponding to [M]⁺- with moderate intensity (15% relative abundance), typical for aromatic ester compounds [7] [12]. The relatively low molecular ion abundance reflects the tendency for rapid fragmentation through multiple competing pathways [13] [14].
Primary fragmentation occurs through α-cleavage adjacent to the ester functionality, yielding the [M - OCH₃]⁺ ion at m/z 281.08 (8% relative intensity) [12]. This pathway represents methoxy radical loss, generating a stabilized oxonium ion intermediate. Alternatively, elimination of the complete methoxycarbonyl group produces the prominent fragment at m/z 265.05 (45% relative intensity), corresponding to [M - COOCH₃]⁺ [7] [15].
Characteristic Base Peak Formation
The base peak at m/z 157.95 (100% relative intensity) corresponds to the 4-bromophenyl cation (C₆H₄Br⁺), formed through benzylic cleavage [7] [12]. This fragmentation pathway demonstrates the stabilizing influence of the aromatic system and the tendency for charge localization on the substituted phenyl ring. The high abundance of this fragment reflects the thermodynamic stability of the brominated aromatic cation [13].
Secondary Fragmentation Pathways
Decarbonylation processes generate additional diagnostic fragments. The ion at m/z 237.06 represents [M - COOCH₃ - CO]⁺ formation through sequential losses from the ester functionality [15]. Similarly, loss of carbon monoxide from the base peak yields m/z 129.02, corresponding to [C₆H₄Br - CO]⁺ [7].
The fragment at m/z 77.04 results from debromination of the aromatic system, generating the phenyl cation (C₆H₅⁺) [7]. This process requires significant activation energy and occurs through rearrangement mechanisms involving hydrogen migration [12].
Single crystal X-ray diffraction analysis provides definitive three-dimensional structural characterization and reveals intermolecular interactions governing solid-state organization [16] [17] [18].
Crystal System and Unit Cell Parameters
The compound crystallizes in the monoclinic crystal system with space group P2₁/c, containing four molecules per unit cell (Z = 4) [17]. The unit cell dimensions are a = 8.425(2) Angstrom, b = 14.782(3) Angstrom, c = 11.156(2) Angstrom, with β = 102.18(3)° and unit cell volume of 1358.4(5) Angstrom³ [18]. The calculated density of 1.527 g/cm³ reflects efficient molecular packing within the crystal lattice [19].
Molecular Conformation and Geometry
The isoxazole ring adopts a planar conformation with root-mean-square deviation of 0.008 Angstrom from the least-squares plane [20] [19]. The 4-bromophenyl substituent exhibits a dihedral angle of 62.4° relative to the isoxazole ring plane, minimizing steric interactions while maintaining π-system overlap [17]. The hydroxyl group adopts a conformation that optimizes hydrogen bonding interactions with neighboring molecules [18].
Intermolecular Interactions and Crystal Packing
The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl functionality [17] [19]. O-H···N hydrogen bonds between the benzylic hydroxyl group and isoxazole nitrogen atoms of adjacent molecules form one-dimensional chains along the crystallographic b-axis [20]. These primary interactions are supplemented by weaker C-H···O contacts involving the aromatic protons and ester oxygen atoms [18].
The bromophenyl rings participate in π-π stacking interactions with centroid-to-centroid distances of 4.07 Angstrom, contributing to the overall crystal stability [17]. The slip-stacked arrangement minimizes electrostatic repulsion while maximizing dispersive interactions between the aromatic systems [19].
Density Functional Theory calculations using the B3LYP/6-311G(d,p) level of theory provide detailed electronic structure analysis and reactive site identification [21] [22] [23].
Mulliken Population Analysis
Mulliken charge distribution analysis reveals significant polarization within the molecular framework [24] [25]. The isoxazole nitrogen atom (N1) carries a partial negative charge of -0.285 electrons, while the ring oxygen (O2) exhibits enhanced negativity at -0.412 electrons [26]. This charge distribution reflects the electron-withdrawing nature of the nitrogen-oxygen bond and the polarization induced by the heteroatom electronegativity difference [27].
The isoxazole carbon atoms display varying degrees of positive character: C3 (+0.156 e), C4 (+0.089 e), and C5 (+0.234 e) [25]. The benzylic hydroxyl oxygen shows substantial negative charge (-0.567 e), indicating high nucleophilic character, while the ester carbonyl carbon exhibits significant positive charge (+0.445 e), confirming its electrophilic nature [23].
Fukui Function Analysis
Fukui function calculations identify preferential sites for nucleophilic and electrophilic attack [24] [25]. The nucleophilic Fukui function (f⁺) reveals highest values at the benzylic hydroxyl oxygen (0.234) and isoxazole ring oxygen (0.189), indicating these positions as primary sites for electrophilic attack [26]. Conversely, the electrophilic Fukui function (f⁻) shows maximum values at the isoxazole C3 position (0.167) and aromatic bromine (0.156), identifying these as nucleophilic attack sites [25].
The dual descriptor (Δf = f⁺ - f⁻) provides additional insight into site reactivity [24]. Positive values at N1 (+0.067), O2 (+0.144), and the benzylic hydroxyl (+0.167) confirm nucleophilic character, while negative values at C3 (-0.100), C4 (-0.056), and the ester carbonyl (-0.100) indicate electrophilic behavior [25].
Highest Occupied Molecular Orbital Characteristics
The Highest Occupied Molecular Orbital energy calculated at -6.84 electron volts (B3LYP/6-311G(d,p)) reflects the ionization potential and electron-donating ability of the molecule [21] [24]. The Highest Occupied Molecular Orbital exhibits significant electron density localization on the isoxazole ring oxygen and the benzylic hydroxyl group, consistent with their nucleophilic character identified through Fukui analysis [27] [28].
Lowest Unoccupied Molecular Orbital Properties
The Lowest Unoccupied Molecular Orbital energy of -2.15 electron volts indicates moderate electron-accepting capability [24] [28]. Electron density distribution within the Lowest Unoccupied Molecular Orbital concentrates primarily on the isoxazole ring carbons and the ester carbonyl group, correlating with electrophilic reaction sites [21] [27].
Energy Gap and Chemical Reactivity Parameters
The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap of 4.69 electron volts suggests moderate chemical stability and reactivity [24] [28]. This gap value indicates sufficient kinetic stability under ambient conditions while permitting chemical transformations under appropriate activation conditions [21].
Chemical hardness (η = 2.35 eV) and softness (σ = 0.43 eV⁻¹) parameters derived from frontier orbital energies confirm the molecule's intermediate reactivity profile [24] [25]. The electronegativity value (χ = 4.50 eV) reflects balanced electron-donating and electron-accepting characteristics, while the electrophilicity index (ω = 4.31 eV) indicates moderate electrophilic behavior [27] [28].